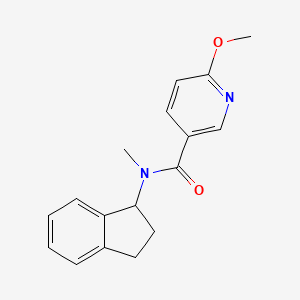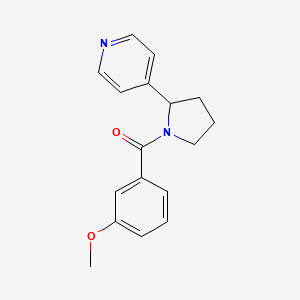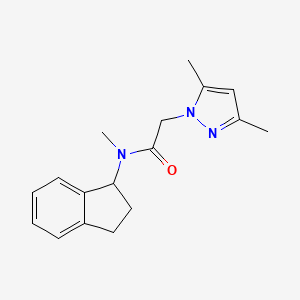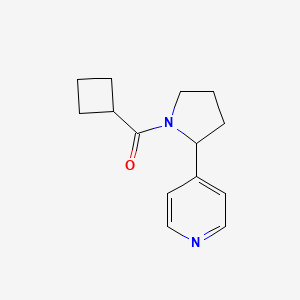
(2-Ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a chemical compound that has garnered significant interest in the scientific community due to its potential application in various fields. This compound is also known as EPM and has been studied extensively for its unique properties and potential uses.
作用机制
The mechanism of action of EPM is not fully understood, but it is believed to act on the opioid system in the brain, which is responsible for pain regulation. It has been shown to bind to the mu-opioid receptor, which is the primary target for most opioid analgesics. Additionally, EPM has been found to have an effect on the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
EPM has been found to have significant effects on the central nervous system, including analgesic, anti-inflammatory, and anxiolytic properties. It has also been shown to have a positive effect on mood and behavior, making it a potential candidate for the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of EPM is its potency and specificity, making it an ideal candidate for use in laboratory experiments. Additionally, its unique properties make it a promising target for the development of new drugs. However, the limited availability of EPM and its high cost may limit its use in some experiments.
未来方向
There are several potential future directions for the study of EPM. One area of interest is the development of new pain relievers based on the structure of EPM. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for EPM may make it more widely available for use in laboratory experiments.
合成方法
The synthesis of EPM involves a multi-step process that includes the reaction of 2-ethylpiperidine with 2-bromo-6-methylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of EPM in high yield and purity.
科学研究应用
EPM has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain relievers. Additionally, EPM has been shown to have significant effects on the central nervous system, making it a promising target for the treatment of neurological disorders.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-12-8-4-5-10-16(12)14(17)13-9-6-7-11(2)15-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIFMOGKEQAIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
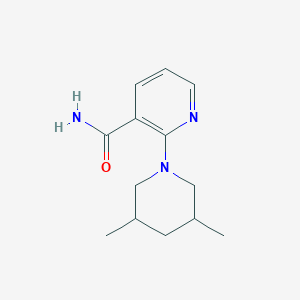
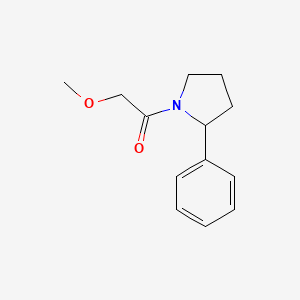

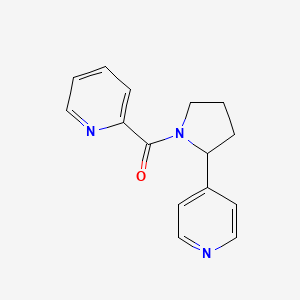
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)
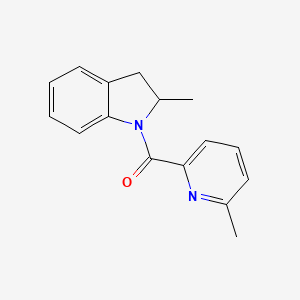
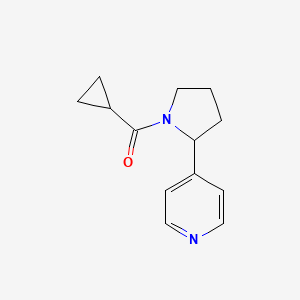
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
